Sub-Nanomolar 17β-HSD2 Inhibitory Potency
The target compound is one of the most potent non-steroidal 17β-HSD2 inhibitors reported, with a sub-nanomolar IC₅₀ of 0.600 nM against human placental microsomal 17β-HSD2 [1]. This represents a 633-fold improvement in potency over nordihydroguaiaretic acid (NDGA), a known natural product 17β-HSD2 inhibitor with an IC₅₀ of 0.38 μM (380 nM) [2], and a 500-fold improvement over 11β-HSD2-IN-2 (IC₅₀ 300 nM), a widely used commercial 17β-HSD2 inhibitor standard . It also shows a 10-fold greater potency than fluorinated compound 23 (IC₅₀ 8 nM), previously described as 'the most potent nonsteroidal inhibitor described so far' [3], and approximately 10-fold greater than compound 24 (IC₅₀ 6.1 nM), a leading orally active 17β-HSD2 inhibitor candidate advanced to in vivo osteoporosis models [4].
| Evidence Dimension | Inhibitory potency against human 17β-HSD2 (IC₅₀) |
|---|---|
| Target Compound Data | 0.600 nM (human placental microsomal fraction 17β-HSD2, [³H]-E2 substrate, NAD+, radio-HPLC) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 380 nM; 11β-HSD2-IN-2: 300 nM; Fluorine compound 23: 8 nM; Compound 24: 6.1 nM (same or comparable enzyme assay systems) |
| Quantified Difference | 633-fold more potent than NDGA; 500-fold more potent than 11β-HSD2-IN-2; 13.3-fold more potent than compound 23; 10.2-fold more potent than compound 24 |
| Conditions | Cell-free human placental microsomal fraction assay using [³H]-estradiol as substrate, NAD+ cofactor, quantification by radio-HPLC |
Why This Matters
Sub-nanomolar potency enables low-dose experimental paradigms, reduces off-target risk from excessive compound load, and positions this compound as the benchmark for 17β-HSD2 inhibition assays in bone biology and endocrine research.
- [1] BindingDB BDBM50515435 (CHEMBL4513439). IC₅₀ 0.600 nM; Inhibition of human placental microsomal fraction 17beta-HSD2 using [3H]-E2 as substrate in presence of NAD+ by radio-HPLC analysis. Elexopharm/ChEMBL. View Source
- [2] Vuorinen A, et al. Potential Antiosteoporotic Natural Product Lead Compounds That Inhibit 17β-Hydroxysteroid Dehydrogenase Type 2. J Nat Prod. 2017;80(4):1014-1021. NDGA IC₅₀ 0.38 ± 0.04 μM. View Source
- [3] Marchais-Oberwinkler S, et al. New Insights into the SAR and Binding Modes of Bis(hydroxyphenyl)thiophenes and -benzenes: Fluorine compound 23 IC₅₀ 8 nM. J Med Chem. 2011;54(6):1876-1890. PMID: 21341753. View Source
- [4] Abdelsamie AS, Salah M, Siebenbürger L, et al. Design, Synthesis, and Biological Characterization of Orally Active 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibitors Targeting the Prevention of Osteoporosis. J Med Chem. 2019;62(15):7163-7181. Compound 24: IC₅₀ 6.1 nM. doi:10.1021/acs.jmedchem.9b00932. View Source
